Cyclohexanesulfinamide

Chiral chromatography Enantioseparation Polysaccharide CSP

Sourcing a chiral sulfinamide with consistent stereochemical outcomes? Cyclohexanesulfinamide (CAS 211575-09-6) is a cyclic sulfinamide chiral auxiliary that provides unique conformational constraints, offering distinct stereocontrol compared to acyclic alternatives. - Cyclic structure imposes conformational rigidity for predictable enantioselectivity. - Key intermediate for enantiopure amines and N-heterocycle scaffolds in pharmaceutical research. - Distinct chiral recognition on polysaccharide-based CSPs ensures reliable separation.

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
Cat. No. B15253271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanesulfinamide
Molecular FormulaC6H13NOS
Molecular Weight147.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)N
InChIInChI=1S/C6H13NOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5,7H2
InChIKeyFVBNZLRSBYHDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanesulfinamide Sourcing & Technical Baseline


Cyclohexanesulfinamide is a cyclic sulfinamide, a subset of organosulfur compounds featuring a sulfinamide functional group (-S(O)-N-) attached to a cyclohexane ring. This structural motif, characterized by a stereogenic sulfur atom [1], distinguishes it from acyclic sulfinamides like tert-butanesulfinamide (Ellman's reagent) and p-toluenesulfinamide (Davis' reagent) [2]. The compound serves primarily as a chiral building block and intermediate in asymmetric synthesis, particularly for constructing enantiopure amines and N-heterocycles .

Cyclohexanesulfinamide vs. Acyclic Sulfinamides


Cyclohexanesulfinamide cannot be simply substituted with common acyclic sulfinamides due to fundamental differences in their structural and stereoelectronic properties. Unlike acyclic counterparts, the cyclic structure of cyclohexanesulfinamide imparts unique conformational constraints that can significantly influence stereoselectivity and reactivity in asymmetric transformations [1]. A comparative chromatographic study demonstrated that cyclic sulfinamides exhibit distinct separation behavior on polysaccharide-based chiral stationary phases compared to their acyclic analogs, indicating different molecular recognition properties [2]. Therefore, generic substitution without considering these inherent differences can lead to altered enantioselectivity outcomes and compromised synthetic efficiency.

Cyclohexanesulfinamide Differentiation Evidence


Chiralpak AD-H: Cyclic vs. Acyclic Sulfinamide Resolution

In a study of twelve closely related chiral sulfinamides, a cyclic sulfinamide (structurally similar to cyclohexanesulfinamide) was baseline resolved on a Chiralpak AD-H column, whereas the acyclic N-benzylidene-2-methylpropane-2-sulfinamide was not resolved under the same conditions [1]. This demonstrates that cyclic sulfinamides can achieve superior enantioseparation on certain chiral stationary phases.

Chiral chromatography Enantioseparation Polysaccharide CSP

Chiralcel OD-H: Cyclic vs. Acyclic Sulfinamide Resolution

The same study found that while acyclic sulfinamide derivatives were effectively resolved on a Chiralcel OD-H column, a cyclic sulfinamide compound was an exception and was not effectively resolved under identical conditions [1]. This highlights a distinct chromatographic behavior of cyclic sulfinamides.

Chiral chromatography Enantioseparation Polysaccharide CSP

Boiling Point: Cyclohexanesulfinamide vs. p-Toluenesulfinamide

Predicted data for (S(R))-1-methylcyclohexanesulfinamide indicate a boiling point of 293.1±23.0 °C and a density of 1.14±0.1 g/cm³ . In contrast, p-toluenesulfinamide exhibits a significantly higher boiling point of 350 °C . This substantial difference in volatility can impact handling, purification, and formulation strategies.

Physical properties Boiling point Density

Cyclohexanesulfinamide Optimal Use Cases


Chiral Amine Synthesis in Drug Discovery

As a chiral auxiliary, cyclohexanesulfinamide is employed in the asymmetric synthesis of enantiopure amines and their derivatives . Its unique cyclic structure can offer distinct stereocontrol compared to acyclic sulfinamides, making it a valuable tool for constructing complex chiral building blocks in pharmaceutical research.

N-Heterocycle Synthesis for Medicinal Chemistry

Cyclohexanesulfinamide serves as a key intermediate in the synthesis of N-heterocycles, which are core structures in many drugs and bioactive molecules [1]. The compound's ability to participate in stereoselective transformations enables the efficient construction of these important scaffolds.

Agrochemical Intermediate for Fungicide Development

Derivatives of cyclohexanesulfinamide, such as cyclohexyl flusulfamide (chesulfamide), have been developed as novel sulfonamide fungicides targeting crop diseases like tomato gray mold and rapeseed sclerotinia [2]. The core structure provides a platform for designing next-generation crop protection agents.

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